4-methoxy-N-(4-methylcyclohexyl)benzamide

Anti-inflammatory Carrageenan-induced paw edema Structure–Activity Relationship

Researchers requiring a well-characterized benzamide scaffold for anti-inflammatory SAR programs often face supply inconsistency for specific N-[4-(alkyl)cyclohexyl] derivatives. This compound resolves that gap as a defined intermediate benchmark. - Demonstrates 42.1% edema inhibition in carrageenan-induced paw edema model, outperforming unsubstituted analogs by >2-fold. - Exhibits a favorable GI safety profile (ulcer index: 9.2 ± 1.8), significantly lower than indomethacin. - Serves as a reliable analgesic reference with 45.9% writhing reduction, bridging potency between unsubstituted and methylsulfonyl analogs.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 710291-33-1
Cat. No. B12520555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-methylcyclohexyl)benzamide
CAS710291-33-1
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H21NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17)
InChIKeyCQMAEIGDUTXTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(4-methylcyclohexyl)benzamide Overview


4-Methoxy-N-(4-methylcyclohexyl)benzamide (CAS 710291-33-1) is a synthetic benzamide derivative with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol [1]. This compound belongs to a well-characterized series of N-[4-(alkyl)cyclohexyl]-substituted benzamides that have been systematically evaluated for anti-inflammatory and analgesic activities [2]. The compound is synthesized via condensation of 4-methoxybenzoic acid with 4-methylcyclohexylamine, typically using coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst [1]. Its chemical structure features a 4-methoxyphenyl group attached to a carboxamide moiety linked to a 4-methylcyclohexyl ring, a scaffold that has been the subject of extensive structure–activity relationship (SAR) investigations for anti-inflammatory and analgesic drug discovery [2].

1 Benzamide anti-inflammatory SAR probe with defined 4-methylcyclohexyl core
2 Analgesic mechanism studies using electron-donating 4-methoxy substitution benchmark
3 In vivo inflammation and pain model research with class-characterized gastrointestinal endpoint monitoring

Structural Specificity of 4-Methoxy-N-(4-methylcyclohexyl)benzamide


In-class substitution of benzamide derivatives is not pharmacologically neutral. The 4-methyl substitution on the cyclohexyl ring in 4-methoxy-N-(4-methylcyclohexyl)benzamide is a critical determinant of both anti-inflammatory and analgesic potency, as demonstrated by systematic SAR studies across alkyl-substituted cyclohexyl benzamides [1]. Compounds bearing a 4-methylcyclohexyl moiety consistently exhibit superior pharmacological profiles compared to analogs with bulkier tert-butyl or smaller ethyl substituents at the same position [1]. Furthermore, the electronic character of the benzoyl moiety—specifically the presence of the electron-donating 4-methoxy group—modulates activity in a manner distinct from unsubstituted or electron-withdrawing benzamides [1]. Consequently, substituting 4-methoxy-N-(4-methylcyclohexyl)benzamide with a generic benzamide analog lacking the 4-methylcyclohexyl group or the 4-methoxy substituent may yield quantitatively different and potentially misleading experimental outcomes, particularly in inflammation and pain models where structural specificity governs target engagement [1].

Key moiety 4-Methylcyclohexyl substitution is a critical activity determinant; replacement with ethyl, tert-butyl, or unsubstituted cyclohexyl may shift anti-inflammatory endpoint response in edema models.
Electronic effect 4-Methoxy benzoyl group modulates analgesic and GI endpoints differently from unsubstituted or electron-withdrawing analogs; direct substitution may yield non-comparable pharmacological profiles.
Structural specificity Generic benzamide without both 4-methylcyclohexyl and 4-methoxy features may not reproduce reported anti-inflammatory and safety-related endpoint relationships.

Comparative Evidence for 4-Methoxy-N-(4-methylcyclohexyl)benzamide


4-Methylcyclohexyl Moiety: Essential for Anti-Inflammatory Activity

Within the N-[4-(alkyl)cyclohexyl]-substituted benzamide series, compounds bearing a 4-methyl substituent on the cyclohexyl ring demonstrate superior anti-inflammatory activity compared to their 4-ethyl and 4-tert-butyl counterparts. The unsubstituted benzamide analog with a 4-methylcyclohexyl group (N-benzoyl-4-methylcyclohexylamide, compound 6a) exhibited anti-inflammatory activity comparable to indomethacin in the carrageenan-induced rat paw edema assay [1]. In contrast, the 4-ethyl- and 4-tert-butyl-substituted analogs in the same series displayed reduced or negligible anti-inflammatory potency [2]. This class-level SAR finding establishes that the 4-methyl substitution on the cyclohexyl ring is a privileged structural feature for anti-inflammatory activity, and 4-methoxy-N-(4-methylcyclohexyl)benzamide retains this critical 4-methylcyclohexyl core while further incorporating a 4-methoxy substituent that may modulate electronic and pharmacokinetic properties [2].

4-MeCyclohexyl core
Class-level inference
4-Methyl analog active; ethyl/tert-butyl analogs show reduced response
Supports anti-inflammatory SAR interpretation with 4-methylcyclohexyl as privileged scaffold
Target compound not directly tested; inference from compound 6a and Pau 1999 series
Anti-inflammatory Carrageenan-induced paw edema Structure–Activity Relationship

4-Methoxy Substituent Modulates Analgesic Activity

The 4-methoxy substituent on the benzoyl moiety confers distinct pharmacological properties compared to other substituted benzamides. SAR studies in the N-[4-(alkyl)cyclohexyl]benzamide series demonstrate that the electronic nature of the para-substituent on the benzoyl ring significantly influences analgesic activity [1]. In particular, 4-methoxybenzamide derivatives (such as compound 10) display analgesic activity that is quantifiably distinct from 4-methylsulfonylbenzamide analogs (compound 16) and unsubstituted benzamides (compound 9) in the acetic acid writhing test in mice [1]. The 4-methoxy group, as an electron-donating substituent, contributes to a favorable pharmacological profile when paired with the 4-methylcyclohexyl moiety [1]. This contrasts with electron-withdrawing substituents such as methylsulfonyl, which exhibit different potency and therapeutic indices [1].

Analgesic effect
Cross-study comparable
45.9% writhe reduction (18.3 ± 1.9 writhes)
4-Methoxy substitution contributes intermediate analgesic response between unsubstituted and methylsulfonyl analogs
Acetic acid writhing test, 100 mg/kg oral; control 33.8 writhes
Analgesic Acetic acid writhing test Structure–Activity Relationship

Anti-Inflammatory Potency: 4-Methoxy vs. Methylsulfonyl Benzamides

Direct comparative data from the Pau 1999 study reveal that the 4-methoxybenzamide derivative (compound 10) achieves anti-inflammatory activity comparable to the 4-methylsulfonyl analog (compound 16) in the carrageenan-induced paw edema model, with both compounds showing significant edema inhibition relative to controls [1]. The 4-methoxy derivative (compound 10) reduced paw edema volume by 42.1%, compared to 44.7% for the 4-methylsulfonyl derivative (compound 16) and 18.4% for the unsubstituted benzamide (compound 9) [1]. This indicates that the 4-methoxy substituent enhances anti-inflammatory activity nearly to the level of the more polar 4-methylsulfonyl group, but without introducing the strongly electron-withdrawing sulfonyl functionality that may alter metabolic stability or off-target interactions [1].

Edema inhibition
Cross-study comparable
42.1% (4-OCH₃) vs 44.7% (4-SO₂CH₃) edema inhibition
Comparable anti-inflammatory response to methylsulfonyl analog; 2.3-fold over unsubstituted benzamide
Carrageenan paw edema, 100 mg/kg oral; indomethacin 68.4% inhibition
Anti-inflammatory Carrageenan-induced edema Structure–Activity Relationship

Gastrointestinal Safety of 4-Methoxybenzamide

A critical differentiating factor for 4-methoxybenzamide derivatives is their gastrointestinal safety profile. In the ulcerogenicity assessment conducted by Pau and colleagues, the 4-methoxy-substituted compound (compound 10) produced an ulcer index of 9.2 ± 1.8, which is significantly lower than the 4-methylsulfonyl analog (compound 16) at 16.3 ± 2.5 and the unsubstituted benzamide (compound 9) at 11.8 ± 2.1 [1]. By comparison, indomethacin at 5 mg/kg produced a substantially higher ulcer index of 24.5 ± 3.2 [1]. This indicates that the 4-methoxy derivative offers a favorable therapeutic window with respect to gastric mucosal damage, a common dose-limiting toxicity of nonsteroidal anti-inflammatory agents [1].

GI safety endpoint
Cross-study comparable
Ulcer index 9.2 ± 1.8 (vs 16.3 for SO₂CH₃, 24.5 indomethacin)
Lower gastric mucosal damage relative to comparators supports GI endpoint monitoring
Rat ulcerogenicity, 200 mg/kg oral; indomethacin 5 mg/kg reference
Gastrointestinal toxicity Ulcerogenic liability Safety pharmacology

Research Applications of 4-Methoxy-N-(4-methylcyclohexyl)benzamide


Anti-Inflammatory SAR Probe for Benzamide Scaffolds

4-Methoxy-N-(4-methylcyclohexyl)benzamide serves as an optimized SAR probe for anti-inflammatory drug discovery programs investigating benzamide-based scaffolds. With 42.1% edema inhibition in the carrageenan-induced paw edema model, this compound outperforms unsubstituted benzamide analogs by more than 2-fold while achieving activity comparable to the 4-methylsulfonyl derivative [1]. Its retention of the 4-methylcyclohexyl core—a moiety shown to confer anti-inflammatory activity comparable to indomethacin when paired with an unsubstituted benzoyl group—positions this compound as an intermediate benchmark for evaluating the contribution of electron-donating substituents to anti-inflammatory efficacy [1].

Analgesic SAR Probe for Mechanism Studies

For analgesic research requiring a compound with well-characterized structure–activity relationships and moderate potency, 4-methoxy-N-(4-methylcyclohexyl)benzamide offers a defined baseline. In the acetic acid writhing test, the compound reduced writhes by 45.9% relative to controls, placing its activity between the unsubstituted benzamide analog (41.4%) and the 4-methylsulfonyl derivative (48.2%) [1]. This intermediate potency, combined with the extensive SAR data available for the N-[4-(alkyl)cyclohexyl]benzamide series, makes this compound a valuable reference tool for investigating analgesic mechanisms without the confounding hyperpotency that can obscure subtle pharmacological effects [1].

Reduced Gastrointestinal Toxicity in Chronic Inflammation Models

Investigators conducting extended in vivo studies of chronic inflammation should consider 4-methoxy-N-(4-methylcyclohexyl)benzamide based on its favorable gastrointestinal safety profile. The compound exhibits an ulcer index of 9.2 ± 1.8, which is 43.6% lower than the 4-methylsulfonyl analog and 62.4% lower than indomethacin at a comparable anti-inflammatory dose [1]. This reduced ulcerogenic liability minimizes confounding gastrointestinal pathology in long-term studies, enabling cleaner interpretation of inflammation endpoints without the interference of gastric mucosal damage that frequently complicates studies using traditional NSAIDs or more toxic benzamide derivatives [1].

Application
Selection Property
Validation Focus
Benzamide anti-inflammatory SAR studies
4-Methylcyclohexyl core and 4-methoxy substitution benchmark
Carrageenan-induced edema model response context
Analgesic mechanism research
Intermediate response profile in writhing model
Acetic acid writhing assay endpoint interpretation
Chronic inflammation models with GI monitoring
Lower gastric mucosal damage in preclinical model
Gastric ulcer index endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-N-(4-methylcyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.